Cyclohexanone, 2,6-bis(4-pyridinylmethylene)-, (2E,6E)-

Akt Signaling Allosteric Inhibition Ubiquitination

Researchers requiring a specific tool to study Akt degradation face limited options, as most allosteric inhibitors only block membrane localization. SC66 addresses this gap via a unique dual mechanism: it inhibits Akt by preventing PIP3 binding and simultaneously facilitates Akt ubiquitination and degradation. This distinct activity profile makes it essential for functional studies on Akt signaling termination. - Dual mechanism: blocks Akt PH domain and induces ubiquitination. - Potent against Akt1 (E17K) gain-of-function mutant. - Validated in vivo: 63% Hep3B xenograft tumor volume reduction.

Molecular Formula C18H16N2O
Molecular Weight 276.3 g/mol
CAS No. 871361-88-5
Cat. No. B12466014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexanone, 2,6-bis(4-pyridinylmethylene)-, (2E,6E)-
CAS871361-88-5
Molecular FormulaC18H16N2O
Molecular Weight276.3 g/mol
Structural Identifiers
SMILESC1CC(=CC2=CC=NC=C2)C(=O)C(=CC3=CC=NC=C3)C1
InChIInChI=1S/C18H16N2O/c21-18-16(12-14-4-8-19-9-5-14)2-1-3-17(18)13-15-6-10-20-11-7-15/h4-13H,1-3H2
InChIKeyCYVVJSKZRBZHAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SC66 Chemical Profile and Research Identity


Cyclohexanone, 2,6-bis(4-pyridinylmethylene)-, (2E,6E)- (CAS 871361-88-5), commonly known as SC66, is a synthetic small molecule with a molecular formula of C₁₈H₁₆N₂O and a molecular weight of 276.33 g/mol [1]. It features a cyclohexanone core substituted at the 2 and 6 positions with (E)-pyridin-4-ylmethylene groups, and its primary research identity is as an allosteric inhibitor of the serine/threonine kinase Akt (PKB) [2].

Target
Allosteric Akt (PKB) inhibitor
Pathway
Akt/PI3K signaling research
Use Context
Research-use tool compound for in vitro and in vivo studies

SC66: A Non-Interchangeable Akt Inhibitor


Akt inhibitors are a chemically and mechanistically diverse class, and simple substitution based on target name alone is scientifically unsound. The efficacy and biological outcome of an Akt inhibitor are dictated by its specific mechanism of action—allosteric versus ATP-competitive—and its resultant effects on Akt conformation, stability, and downstream signaling. SC66's unique dual mechanism, which both blocks PIP3 binding to the Akt PH domain and facilitates Akt ubiquitination and degradation, leads to a distinct cellular outcome not replicated by other allosteric or ATP-competitive inhibitors [1][2]. This results in quantifiable differences in potency against specific cancer cell lines and mutant forms of Akt, underscoring the need for careful, evidence-based selection of this specific compound [2].

Mechanism mismatch Allosteric + ubiquitination-driven degradation differs from ATP-competitive or simple PH-domain blockade
Functional outcome shift Target degradation vs. kinase inhibition may alter downstream signaling and endpoint interpretation
Cell-line-dependent potency Activity profiles differ across cancer models; data from one context may not transfer directly

SC66 Evidence-Based Differentiation Guide


Dual Mechanism: PIP3 Interference and Akt Ubiquitination

SC66 exhibits a dual inhibitory function distinct from other Akt inhibitors. It directly interferes with the binding of PIP3 to the pleckstrin homology (PH) domain of Akt and simultaneously facilitates the ubiquitination and subsequent proteasomal degradation of Akt [1]. This contrasts with inhibitors like Akti-1/2, which competes for PH domain binding but stabilizes Akt and prevents ubiquitination [1].

Dual Akt deactivation
Head-to-head comparison
Blocks PIP3 binding + facilitates ubiquitination → Akt degradation
Supports Akt signaling termination study context
Akti-1/2 stabilizes Akt; this dual mechanism is unique
Akt Signaling Allosteric Inhibition Ubiquitination Mechanism of Action

Potency Advantage in HCC Cells vs Akti-1/2

In HepG2 hepatocellular carcinoma cells, SC66 demonstrates a significantly lower IC50 for cell viability compared to the allosteric inhibitor Akti-1/2. SC66 has an IC50 of 0.77 μg/mL (~2.8 μM) at 72 hours [1], whereas Akti-1/2 has a reported IC50 of 8.78 μM in the same cell line [2].

HCC cell viability IC50
Cross-study comparable
SC66 IC50: 0.77 μg/mL (~2.8 μM) vs Akti-1/2 IC50: 8.78 μM
Reported 3.1-fold difference in HepG2 cells
Cytotoxicity endpoint; requires independent validation
Hepatocellular Carcinoma Cytotoxicity IC50 Drug Discovery

Activity Against PI3K-Resistant Akt1 (E17K) Mutant

SC66 effectively inhibits the membrane localization and activation of the cancer-relevant, gain-of-function Akt1 (E17K) mutant, which is known to be resistant to PI3K inhibition [1]. In a cell-based assay, SC66 potently inhibited the mutant, whereas its close structural analog, SC67, showed only a marginal effect [1].

Akt1 (E17K) mutant inhibition
Head-to-head comparison
SC66: >50% inhibition vs DMSO; analog SC67: marginal effect
Supports PI3K-resistant mutant study context
Structural specificity; SAR interpretation recommended
Akt1 Mutation Drug Resistance Oncology Targeted Therapy

In Vivo Tumor Suppression in Hep3B Xenograft Model

In a mouse xenograft model using Hep3B hepatocellular carcinoma cells, SC66 treatment resulted in a significant and quantifiable reduction in tumor volume. After 17 days of treatment, the average tumor volume in the SC66-treated group was reduced to 37% of that in the untreated control group [1].

In vivo tumor volume
Model-context evidence
Tumor volume 37% of vehicle control at day 17
Reported xenograft model-response endpoint
Hep3B model; endpoint requires validation
In Vivo Efficacy Xenograft Model Tumor Growth Inhibition Preclinical Development

SC66 Validated Application Scenarios


Investigating Dual Akt Deactivation and Degradation

Researchers studying the termination of Akt signaling should select SC66 to leverage its unique dual mechanism. Unlike other allosteric inhibitors that only block membrane localization, SC66 also induces Akt ubiquitination, leading to its degradation [1]. This property is ideal for studying the functional consequences of Akt degradation versus mere inhibition and for validating ubiquitination as a pharmacological intervention strategy.

Cytotoxicity Evaluation in HCC Models

For in vitro and in vivo studies focused on hepatocellular carcinoma, SC66 offers a potent, quantitatively defined tool. Its low IC50 values in HCC cell lines like HepG2 (0.77 μg/mL) and Hep3B (0.47 μg/mL) [1], coupled with a demonstrated 63% reduction in Hep3B xenograft tumor volume [1], provide a solid foundation for benchmarking novel combination therapies or comparing the efficacy of new Akt-targeting agents in this specific cancer type.

Studying PI3K Pathway Inhibitor Resistance

SC66 is a valuable chemical probe for studying drug resistance conferred by the Akt1 (E17K) gain-of-function mutation. Its ability to potently inhibit this mutant [1], which is insensitive to PI3K inhibitors, makes it a critical component for experiments designed to dissect resistance mechanisms or screen for compounds that can overcome this specific form of pathway reactivation.

SAR Tool for Akt PH Domain Binders

The contrasting activities of SC66 and its close structural analog SC67 on the Akt1 (E17K) mutant provide a clear SAR starting point [1]. SC66 can be used as a benchmark compound in medicinal chemistry campaigns aimed at optimizing the potency and selectivity of PH-domain targeting Akt inhibitors, serving as a reference for both desirable activity (SC66) and off-target or inactive profiles (SC67).

Application
Selection Property
Validation Focus
Akt degradation pathway studies
Dual allosteric + ubiquitination mechanism
Target protein degradation vs. inhibition
HCC cell model studies
Reported HCC cell-line cytotoxicity profile
Cell viability endpoint review
PI3K-resistant Akt1 (E17K) studies
Mutant-specific inhibitory activity
Membrane localization inhibition assay
PH domain binder SAR studies
Benchmark vs. inactive analog SC67
Comparative activity profiling

Technical Documentation Hub

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